6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol 6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol
Brand Name: Vulcanchem
CAS No.: 1050884-79-1
VCID: VC11648718
InChI: InChI=1S/C14H14N4O2/c19-14-15-6-11-8-18(7-10-4-2-1-3-5-10)9-12(17-20)13(11)16-14/h1-6,20H,7-9H2,(H,15,16,19)/b17-12+
SMILES: C1C2=C(C(=NO)CN1CC3=CC=CC=C3)NC(=O)N=C2
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol

6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol

CAS No.: 1050884-79-1

Cat. No.: VC11648718

Molecular Formula: C14H14N4O2

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol - 1050884-79-1

Specification

CAS No. 1050884-79-1
Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
IUPAC Name (8E)-6-benzyl-8-hydroxyimino-5,7-dihydro-1H-pyrido[4,3-d]pyrimidin-2-one
Standard InChI InChI=1S/C14H14N4O2/c19-14-15-6-11-8-18(7-10-4-2-1-3-5-10)9-12(17-20)13(11)16-14/h1-6,20H,7-9H2,(H,15,16,19)/b17-12+
Standard InChI Key FUNRQFUITPGWLL-SFQUDFHCSA-N
Isomeric SMILES C1C2=C(/C(=N/O)/CN1CC3=CC=CC=C3)NC(=O)N=C2
SMILES C1C2=C(C(=NO)CN1CC3=CC=CC=C3)NC(=O)N=C2
Canonical SMILES C1C2=C(C(=NO)CN1CC3=CC=CC=C3)NC(=O)N=C2

Introduction

6-Benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol is a complex organic compound belonging to the pyrido-pyrimidine class, which is known for its diverse biological activities. This compound features a unique bicyclic structure that integrates both pyridine and pyrimidine rings, contributing to its potential pharmacological properties. The compound is used for non-human research purposes only and is not intended for therapeutic or veterinary use.

Chemical Formula and Molecular Weight

  • Molecular Formula: C14H14N4O2

  • Molecular Weight: Approximately 270.29 g/mol.

Structural Description

The compound's structure includes a benzyl group attached to the pyrido-pyrimidine core, along with a hydroxyimino group at the 8-position. This structural arrangement is significant for its potential biological activity, as modifications to the pyrido-pyrimidine scaffold can lead to variations in pharmacological effects.

Spectroscopic Analysis

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to confirm the structural integrity of such compounds. IR spectroscopy can reveal characteristic absorption bands associated with functional groups, while NMR provides detailed information about the molecular structure.

Synthesis and Chemical Reactions

The synthesis of pyrido-pyrimidine derivatives often involves cyclization reactions, where appropriate precursors are combined under conditions that favor ring closure. For compounds like 6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol, the synthesis might involve the condensation of suitable starting materials followed by purification steps such as column chromatography.

Chemical Stability and Reactivity

These compounds can undergo various chemical reactions typical for heterocycles and amides. For instance, they may be susceptible to hydrolysis under acidic or basic conditions, leading to structural degradation or modification.

Biological Activity and Potential Applications

Pyrido-pyrimidine derivatives have been explored for their potential therapeutic applications due to their ability to interact with biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways related to cell proliferation or apoptosis. While specific data on 6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol is limited, similar compounds have shown activity against specific cellular targets involved in inflammatory responses or other disease-related pathways.

Current Research Status

Research into pyrido-pyrimidine derivatives continues to focus on optimizing their pharmacological properties and understanding their full therapeutic potential. This involves further synthesis and biological testing to explore their efficacy and safety profiles.

Future Directions

Future studies should aim to elucidate the precise mechanism of action for these compounds, potentially involving competitive inhibition or allosteric modulation of key biological targets. Additionally, exploring structural modifications to enhance bioactivity while minimizing adverse effects will be crucial for advancing these compounds towards potential therapeutic applications.

Data Tables

PropertyDescription
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
CAS Number1050884-79-1
IUPAC Name(8E)-6-benzyl-8-hydroxyimino-5,7-dihydro-1H-pyrido[4,3-d]pyrimidin-2-one
UseNon-human research only

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